molecular formula C22H19N3O3S B391841 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Cat. No.: B391841
M. Wt: 405.5g/mol
InChI Key: XSEJBLLVAZWZII-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a furan ring, a nitro group, and a benzo[b]thiophene core, making it a unique structure with potential pharmacological properties.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5g/mol

IUPAC Name

2-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C22H19N3O3S/c1-13-10-19(25(26)27)14(2)9-17(13)20-8-7-15(28-20)12-24-22-18(11-23)16-5-3-4-6-21(16)29-22/h7-10,12H,3-6H2,1-2H3/b24-12+

InChI Key

XSEJBLLVAZWZII-WYMPLXKRSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(C4=C(S3)CCCC4)C#N

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through various synthetic routes. One common method involves the condensation reaction between a furan derivative and a benzo[b]thiophene derivative under specific reaction conditions . The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and furan ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of a furan ring, nitro group, and benzo[b]thiophene core, which imparts distinct chemical and biological properties.

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